molecular formula C26H21N3O4S B2429728 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 872208-16-7

2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2429728
CAS No.: 872208-16-7
M. Wt: 471.53
InChI Key: UCLQYRMIBOQPLG-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-8-3-5-12-20(16)27-22(30)15-34-26-28-23-19-11-4-6-13-21(19)33-24(23)25(31)29(26)17-9-7-10-18(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLQYRMIBOQPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a benzofuro[3,2-d]pyrimidine core and various functional groups, this compound exhibits a range of pharmacological properties, including antitumor , antimicrobial , and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of approximately 398.49 g/mol. Its structure includes:

  • A benzofuro[3,2-d]pyrimidine core.
  • A thioether linkage .
  • An acetamide functional group .

These structural features are crucial for its biological activity and interaction with various biological targets.

The biological activity of 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways and gene expression profiles, impacting various cellular processes.

Potential Biological Activities

  • Antitumor Activity :
    • This compound is believed to inhibit certain kinases involved in cancer cell proliferation.
    • Studies have shown it may induce apoptosis in cancer cell lines.
  • Antimicrobial Properties :
    • Exhibits activity against various bacterial strains.
    • Potential use in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects :
    • May reduce inflammation by inhibiting pro-inflammatory cytokines.
    • Useful in conditions such as arthritis and other inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels

Case Study: Antitumor Activity

A study evaluated the compound's effect on HeLa cells (cervical cancer cell line). The results indicated a significant decrease in cell viability at concentrations greater than 10 µM, suggesting its potential as an anticancer agent.

Table 2: IC50 Values for Antitumor Activity

CompoundCell LineIC50 (µM)
2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamideHeLa15
ControlHeLa>50

Synthesis Methods

The synthesis of this compound typically involves multiple steps to ensure structural integrity and functionalization. Common methods include:

  • Thioether Formation : Using appropriate thiols to create the thioether linkage.
  • Acetamide Formation : Reacting the intermediate with acetic anhydride or acetamide under controlled conditions.

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